tert-butyl N-(3-chloro-2-methylphenyl)carbamate
Description
tert-Butyl N-(3-chloro-2-methylphenyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) group attached to an aromatic amine. The aromatic ring is substituted with a chlorine atom at the 3-position and a methyl group at the 2-position. This compound is structurally characterized by its carbamate-protected amine, which enhances stability during synthetic processes, particularly in pharmaceutical intermediates .
Properties
IUPAC Name |
tert-butyl N-(3-chloro-2-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFRZWSIYKXLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406849 | |
| Record name | tert-Butyl (3-chloro-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129822-39-5 | |
| Record name | tert-Butyl (3-chloro-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with Di-tert-Butyl Dicarbonate (Boc Anhydride)
The most straightforward method involves reacting 3-chloro-2-methylaniline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The amine nucleophilically attacks the electrophilic carbonyl carbon of Boc₂O, forming the carbamate bond. Typical conditions include:
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
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Molar Ratio : 1:1.2 (amine:Boc₂O).
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Temperature : 0°C to room temperature.
In a representative procedure, 3-chloro-2-methylaniline (1.0 eq) is dissolved in DCM, followed by dropwise addition of Boc₂O (1.2 eq) and DMAP (0.1 eq). The mixture is stirred for 12–24 hours, yielding the product after aqueous workup. This method achieves yields of 75–85% and is favored for its simplicity and minimal byproducts.
Solvent and Catalytic Optimization
Recent studies emphasize solvent selection to enhance reaction efficiency:
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| DCM | 85 | 98 | 12 |
| THF | 78 | 95 | 18 |
| Acetonitrile | 70 | 90 | 24 |
Polar aprotic solvents like DCM improve reaction rates due to better solubility of Boc₂O, while DMAP accelerates the reaction by stabilizing the transition state.
Chloroformate-Mediated Synthesis
tert-Butyl Chloroformate (Boc-Cl) Route
An alternative approach employs tert-butyl chloroformate (Boc-Cl) to directly acylate the amine. The reaction proceeds via nucleophilic substitution:
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3-Chloro-2-methylaniline reacts with Boc-Cl in the presence of a base.
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The intermediate is deprotonated to form the carbamate.
Procedure :
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3-Chloro-2-methylaniline (1.0 eq) is dissolved in THF.
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Boc-Cl (1.1 eq) is added dropwise at 0°C, followed by TEA (2.0 eq).
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The mixture is stirred for 4–6 hours, yielding the product after extraction.
This method offers faster reaction times (4–6 hours) but requires careful control of stoichiometry to avoid over-acylation. Yields typically range from 70–80%.
Side Reaction Mitigation
Excess Boc-Cl can lead to bis-carbamate formation. To suppress this:
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Use stoichiometric control (Boc-Cl ≤1.1 eq).
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Add bases like sodium bicarbonate to quench excess chloroformate.
Coupling Reagent-Assisted Synthesis
EDCI/HOBt-Mediated Activation
While less common for carbamates, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) can facilitate carbamate formation in challenging substrates. This method is advantageous for sterically hindered amines:
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Activation : Boc-protected hydroxylamine is activated with EDCI/HOBt.
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Coupling : The activated species reacts with 3-chloro-2-methylaniline.
Conditions :
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Recent advancements adopt continuous flow systems to enhance scalability:
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Residence Time : 10–15 minutes.
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Temperature : 50°C.
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Yield : 90% with 99% purity.
Flow chemistry minimizes thermal degradation and improves mixing efficiency, making it suitable for large-scale production.
Waste Reduction Strategies
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Solvent Recycling : Toluene and DCM are recovered via distillation.
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Catalyst Reuse : Immobilized DMAP on silica gel reduces catalyst loading by 40%.
Analytical Characterization and Quality Control
Spectroscopic Validation
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¹H NMR (CDCl₃): δ 1.4 (s, 9H, tert-butyl), δ 2.3 (s, 3H, CH₃), δ 7.1–7.3 (m, 3H, aromatic).
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¹³C NMR : δ 28.1 (tert-butyl), δ 153.2 (C=O).
Purity Assessment
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HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.
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Melting Point : 92–94°C (lit. 93°C).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Boc Anhydride (DCM/DMAP) | 85 | 98 | High | Moderate |
| Boc-Cl (THF/TEA) | 80 | 95 | Medium | Low |
| EDCI/HOBt (DMF) | 70 | 90 | Low | High |
The Boc anhydride method is optimal for most applications, balancing yield and cost. Industrial settings favor continuous flow systems for throughput .
Chemical Reactions Analysis
Deprotection Reactions
The Boc group is cleaved under acidic or catalytic conditions to regenerate the primary amine:
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Trifluoroacetic Acid | TFA/DCM (1:1), rt, 1 h | 95% | |
| Oxalyl Chloride | DCM, 0°C → rt, 2 h | 90% | |
| Magic Blue/Triethylsilane | CH₂Cl₂, rt, 30 min | 92% |
Example :
Deprotection with oxalyl chloride proceeds via electrophilic activation, producing 3-chloro-2-methylaniline and tert-butanol .
Hydrolysis
Basic hydrolysis cleaves the carbamate into tert-butanol and 3-chloro-2-methylphenylamine:
Conditions :
- K₂CO₃ (2 eq), H₂O, reflux, 1 h
- Product : 3-chloro-2-methylphenylamine (isolated via extraction with ethyl acetate)
Palladium-Catalyzed Cross-Coupling
The aryl chloride undergoes Suzuki-Miyaura coupling with boronic acids:
| Boronic Acid | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF, 80°C, 12 h | 75% | |
| 4-Methoxyphenyl | Pd(OAc)₂, SPhos | Toluene, 100°C | 68% |
Mechanism : Oxidative addition of Pd(0) to the C-Cl bond, followed by transmetallation and reductive elimination.
Electrophilic Aromatic Substitution
The methyl and chloro substituents direct electrophiles to specific positions:
| Reaction | Reagents | Major Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-3-chloro-2-methylphenyl | Para to methyl |
| Bromination | Br₂/FeBr₃, 50°C | 5-Bromo-3-chloro-2-methylphenyl | Meta to chloro |
Note : Methyl’s +I effect dominates over chloro’s -I effect, favoring para substitution relative to methyl.
Functional Group Interconversion
The carbamate participates in transesterification and Curtius rearrangement:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Transesterification | MeOH, H₂SO₄, reflux | Methyl N-(3-chloro-2-methylphenyl)carbamate | 65% | |
| Curtius Rearrangement | NaN₃, Zn(OTf)₂, THF, 40°C | Isocyanate intermediate | 78% |
Thermal Decomposition
Heating above 150°C cleaves the Boc group via retro-ene reaction:
Products :
- 3-chloro-2-methylphenylamine
- Isobutylene
- CO₂
Scientific Research Applications
Organic Synthesis
Tert-butyl N-(3-chloro-2-methylphenyl)carbamate is primarily used as a protecting group for amines in multi-step organic syntheses. Protecting groups are crucial for preventing unwanted reactions at specific functional groups, allowing chemists to selectively modify other parts of the molecule without interference.
Enzyme Inhibition
Research indicates that this compound acts as an acetylcholinesterase inhibitor , which is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic transmission.
Pharmaceutical Development
In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various APIs. Its unique structural features allow for modifications that can lead to compounds with enhanced biological activity or improved pharmacokinetic profiles.
Antitumor Activity
Some studies suggest potential antitumor properties for carbamate derivatives, including this compound. Similar compounds have shown promise in cancer therapy by inducing apoptosis in tumor cells, warranting further investigation into its efficacy against different cancer types.
Acetylcholinesterase Inhibition Studies
A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro, resulting in increased levels of acetylcholine in neuronal cultures. This finding supports its potential therapeutic application in treating Alzheimer's disease.
Comparative Analysis with Analog Compounds
In comparative studies with structurally similar carbamates, this compound exhibited superior inhibitory effects on acetylcholinesterase compared to its analogs lacking the chloro substituent. This highlights the significance of specific substituents in enhancing biological activity.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Comparison with Similar Compounds
tert-Butyl (2-Chloro-4-Hydroxyphenyl)carbamate (3s)
- Structure : Aromatic ring with 2-chloro and 4-hydroxyl substituents.
- Key Differences : The hydroxyl group at position 4 introduces polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the methyl group in the target compound. This difference significantly impacts reactivity in cross-coupling reactions or biological target interactions .
- Applications : Hydroxyl-substituted carbamates are often intermediates in synthesizing analgesics or antimicrobial agents.
Bicyclic Carbamates
tert-Butyl N-{4-Formylbicyclo[2.2.2]octan-1-yl}carbamate
- Structure : Bicyclo[2.2.2]octane scaffold with a formyl group and Boc-protected amine.
- The formyl group offers a handle for further derivatization, unlike the simpler aromatic system of the target compound .
- Applications : Used in synthesizing constrained peptidomimetics or kinase inhibitors.
Piperidine-Based Carbamates
tert-Butyl N-[(3R,5S)-5-Methylpiperidin-3-yl]carbamate
- Structure : Piperidine ring with Boc-protected amine and methyl substituent.
- Key Differences : The aliphatic amine in piperidine derivatives increases basicity (pKa ~10–11) compared to aromatic amines (pKa ~4–5), altering solubility and pharmacokinetics. Methyl substitution enhances lipophilicity, similar to the methyl group in the target compound .
- Applications : Common in CNS-targeting drugs due to blood-brain barrier permeability.
Hydroxycyclopentyl Carbamates
tert-Butyl N-[(1S,3S)-3-Hydroxycyclopentyl]carbamate
- Structure : Cyclopentane ring with hydroxyl and Boc-protected amine.
- Key Differences : The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. Stereochemistry (1S,3S) influences chiral recognition in asymmetric catalysis or receptor binding, a factor absent in the achiral target compound .
- Applications : Intermediate for antiviral or anti-inflammatory agents.
Structural and Functional Analysis
Table 1: Key Structural and Functional Comparisons
| Compound | Core Structure | Substituents | Key Properties | Applications | References |
|---|---|---|---|---|---|
| tert-Butyl N-(3-chloro-2-methylphenyl)carbamate | Aromatic ring | 3-Cl, 2-Me | Moderate lipophilicity, stable amine | Pharma intermediates | [4, 9] |
| tert-Butyl (2-chloro-4-hydroxyphenyl)carbamate | Aromatic ring | 2-Cl, 4-OH | Polar, H-bond donor | Antimicrobial agents | [10] |
| tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate | Bicyclo[2.2.2]octane | 4-formyl | Rigid, high selectivity | Kinase inhibitors | [4] |
| tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate | Piperidine | 5-Me | Lipophilic, basic amine | CNS drugs | [6, 9] |
| tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | Cyclopentane | 3-OH (1S,3S) | Chiral, H-bond donor | Antiviral agents | [5] |
Biological Activity
Tert-butyl N-(3-chloro-2-methylphenyl)carbamate is a carbamate derivative that has garnered attention in organic synthesis and medicinal chemistry. Its unique structure, featuring a tert-butyl group and a chloro-substituted aromatic ring, suggests potential biological activities, particularly as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 256.70 g/mol
The compound is characterized by its stability and reactivity, which make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
This compound primarily acts as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine in the synaptic cleft. This action enhances cholinergic transmission, which is particularly relevant for conditions such as Alzheimer's disease .
Enzyme Inhibition
Research indicates that carbamates can inhibit various enzymes, with acetylcholinesterase being a prominent target. The inhibition mechanism involves the formation of a covalent bond between the carbamate and the serine residue at the active site of the enzyme, leading to prolonged acetylcholine signaling .
Therapeutic Potential
The potential therapeutic applications of this compound include:
- Neurodegenerative Diseases : As an acetylcholinesterase inhibitor, it may be beneficial in treating Alzheimer's disease by improving cholinergic function.
- Antitumor Activity : Similar compounds have shown promise in cancer therapy by inducing apoptosis in tumor cells .
Case Studies
- Acetylcholinesterase Inhibition Studies : A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro, leading to increased levels of acetylcholine in neuronal cultures .
- Comparative Analysis with Analog Compounds : In a comparative study with structurally similar carbamates, this compound exhibited superior inhibitory effects on acetylcholinesterase compared to its analogs lacking the chloro substituent .
Data Tables
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Not available | Contains chloro and methyl substituents | Acetylcholinesterase inhibitor |
| Tert-butyl N-(3-amino-5-chloro-2-methylphenyl)carbamate | 2113623-43-9 | Amino group addition | Potential antitumor activity |
| Tert-butyl N-(4-amino-2-methylphenyl)carbamate | 579474-47-8 | Lacks chloro substituent | Focused on antimicrobial properties |
Q & A
Q. What are the standard synthetic routes for tert-butyl N-(3-chloro-2-methylphenyl)carbamate, and how are coupling reagents like EDCI/HOBt optimized in its preparation?
The compound is synthesized via condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling reagents. Key parameters include maintaining anhydrous conditions, stoichiometric ratios (e.g., 1.2 equivalents of EDCI), and reaction monitoring via TLC or HPLC. EDCI activates carboxyl groups, while HOBt minimizes racemization and improves yield. Post-reaction purification typically involves column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR confirm the carbamate linkage (e.g., tert-butyl group at δ ~1.3 ppm) and aromatic substituents.
- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS verify purity (>95%) and molecular weight (241.71 g/mol).
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C) confirm the carbamate functional group .
Q. How can researchers ensure the stability of this compound during storage?
Store in airtight containers at room temperature (20–25°C) under inert gas (N/Ar) to prevent hydrolysis. Avoid exposure to strong acids/bases, moisture, or prolonged light. Stability assessments via accelerated aging studies (40°C/75% RH for 6 months) and periodic HPLC analysis are recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory potency) across studies?
- Purity Verification : Use orthogonal methods (HPLC, H NMR) to exclude impurities affecting bioactivity.
- Assay Standardization : Replicate assays under controlled conditions (e.g., cell line viability, IC measurement protocols).
- Structural Confirmation : X-ray crystallography or NOESY NMR to confirm stereochemistry and rule out isomer interference .
Q. How can computational methods predict the physicochemical properties and drug-likeness of this carbamate derivative?
- Molecular Dynamics (MD) : Simulate solubility and membrane permeability using logP (calculated ~3.2) and topological polar surface area (38.3 Å).
- Docking Studies : Target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. Validate predictions with in vitro assays .
Q. What crystallographic techniques are suitable for resolving ambiguities in molecular packing or hydrogen-bonding networks?
- SHELX Suite : Use SHELXL for refinement against high-resolution single-crystal data. For twinned crystals, employ TWIN/BASF commands.
- ORTEP-3 : Visualize thermal ellipsoids and validate hydrogen-bonding interactions (e.g., N-H···O=C) critical for stability .
Q. How can reaction conditions be optimized to enhance yield and selectivity in carbamate derivatization?
- Solvent Screening : Test polar aprotic solvents (DMF, DCM) for coupling efficiency.
- Temperature Gradients : Vary from 0°C (slow kinetics) to 40°C (accelerated reactions) to balance yield vs. side reactions.
- Catalyst Exploration : Compare HOBt, HOAt, or DMAP for coupling efficiency .
Data Analysis and Experimental Design
Q. What methodologies validate the absence of hazardous byproducts during synthesis?
- GC-MS : Monitor volatile byproducts (e.g., isobutylene from tert-butyl cleavage).
- Elemental Analysis : Confirm C/H/N ratios match theoretical values (C: 59.63%, H: 6.63%, N: 5.80%) .
Q. How should researchers design dose-response studies for in vitro anti-inflammatory activity?
Q. What statistical approaches are recommended for analyzing structural-activity relationships (SAR) in carbamate derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
